2,3-Dichloro-6-methoxyphenylboronic acid
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Overview
Description
2,3-Dichloro-6-methoxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 g/mol . This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2,3-Dichloro-6-methoxyphenylboronic acid would likely participate in transmetalation, a process where it transfers its organic group to a metal catalyst . This is a key step in the formation of new carbon-carbon bonds.
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s primary action would be the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of transmetalation reactions involving boronic acids can be affected by factors such as temperature, pH, and the presence of certain ligands . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2,3-dichloro-6-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,3-Dichloro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Dichloro-6-methoxyphenylboronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic Acid: Similar in structure but with the methoxy group at the para position.
2-Chloro-6-methoxyphenylboronic Acid: Similar but with only one chlorine atom.
3-Methoxyphenylboronic Acid: Similar but with the methoxy group at the meta position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(2,3-dichloro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPUBVHXJYMTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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